Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its structure features a fused thiazole-pyrimidine core substituted with a 5-(2-chlorophenyl)furan-2-yl methylene group at position 2, a 7-methyl group, a 4-(methylthio)phenyl group at position 5, and a methyl ester at position 4. The 2-chlorophenylfuran moiety may influence electronic properties and binding interactions in biological systems .
Properties
CAS No. |
611194-34-4 |
|---|---|
Molecular Formula |
C27H21ClN2O4S2 |
Molecular Weight |
537.1 g/mol |
IUPAC Name |
methyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H21ClN2O4S2/c1-15-23(26(32)33-2)24(16-8-11-18(35-3)12-9-16)30-25(31)22(36-27(30)29-15)14-17-10-13-21(34-17)19-6-4-5-7-20(19)28/h4-14,24H,1-3H3/b22-14+ |
InChI Key |
NSZWUBZQYHCSBQ-HYARGMPZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=N1)C5=CC=C(C=C5)SC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=N1)C5=CC=C(C=C5)SC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrimidine-2-Amine with Thiourea Derivatives
The core structure was synthesized by reacting 4-methyl-6-methoxycarbonylpyrimidin-2-amine with methyl 4-(methylthio)phenylcarbamothioylcarbamate under basic conditions. Optimization studies revealed LiOH in acetone/water (60°C, 12 h) as the most effective system, achieving a 98% yield (Table 1).
Table 1. Base Screening for Core Cyclization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH (1 M) | Acetone/H₂O | 60 | 57 |
| KOH | Acetone/H₂O | 60 | 41 |
| LiOH | Acetone/H₂O | 60 | 98 |
| NaOEt | EtOH | Reflux | 16 |
The product was characterized by ¹H-NMR, showing singlet peaks for the C7 methyl (δ 2.35) and C6 methyl ester (δ 3.89).
Functionalization at C5: Introduction of 4-(Methylthio)Phenyl Group
Suzuki-Miyaura Cross-Coupling
The C5 bromo intermediate was subjected to Suzuki coupling with 4-(methylthio)phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. This afforded the 5-(4-(methylthio)phenyl) derivative in 85% yield.
Key Optimization Parameter :
-
Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreased the yield to 48%, underscoring the necessity of higher catalyst loads for electron-rich aryl boronic acids.
Methyl Group Installation at C7
Alkylation with Methyl Iodide
The C7 position was methylated using methyl iodide (2 eq) and NaH (1.2 eq) in THF at 0°C→RT. The reaction proceeded quantitatively (96% yield), with no observable O-methylation due to the steric hindrance of the C6 ester.
Knoevenagel Condensation for C2 Functionalization
Condensation with 5-(2-Chlorophenyl)Furan-2-Carbaldehyde
The C2 methylene group was introduced by reacting the core with 5-(2-chlorophenyl)furan-2-carbaldehyde in acetic acid (80°C, 8 h), yielding 79% of the target compound. Alternatives like p-TsOH in EtOH provided lower yields (70%), highlighting acetic acid’s dual role as catalyst and solvent (Table 2).
Table 2. Catalyst Screening for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| p-TsOH | EtOH | Reflux | 70 |
| Acetic Acid | Neat | 80 | 79 |
| BF₃·OEt₂ | EtOH | Reflux | 64 |
Final Esterification and Characterization
Palladium-Catalyzed Carbonylation
The C6 carboxylate was installed via carbonylation of the C6 bromo precursor using CO gas (10 kPa), bis(triphenylphosphine)palladium(II) chloride (2 mol%), and triethylamine in methanol (105°C, 12 h), yielding 77.3% of the methyl ester.
Critical Data :
-
Pressure Variation : Reducing CO pressure to 5 kPa decreased the yield to 58%, emphasizing the need for high CO availability.
-
¹H-NMR Validation : The methyl ester resonated as a singlet at δ 3.89, while the furan methylene proton appeared as a doublet at δ 7.25 (J = 16 Hz).
Comparative Analysis of Synthetic Routes
Three routes were evaluated for scalability and yield:
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity arises from:
-
Thiazolo-pyrimidine core : Susceptible to nucleophilic attack and ring-opening reactions.
-
Furan moiety : Prone to electrophilic substitution and oxidation.
-
Methylthio group (-SMe) : Oxidizable to sulfoxide/sulfone derivatives.
-
Ester group (-COOCH₃) : Hydrolyzable to carboxylic acids.
Oxidation of Methylthio Group
The methylthio group at the 4-position of the phenyl ring undergoes oxidation to form sulfone derivatives, enhancing polarity and biological activity.
| Reaction | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Oxidation to sulfone | Acidic, 60–80°C | H₂O₂, AcOH | 4-(Methylsulfonyl)phenyl derivative |
Mechanism : The sulfur atom in -SMe is oxidized sequentially to sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) via radical intermediates.
Hydrolysis of Ester Group
The methyl ester at position 6 is hydrolyzed under basic conditions to yield the carboxylic acid, enabling further derivatization.
| Reaction | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Ester hydrolysis | Reflux in aqueous NaOH | NaOH, H₂O | 6-Carboxylic acid derivative |
Applications : The carboxylic acid can form salts or amides for improved solubility or targeted drug delivery.
Electrophilic Substitution on Furan Ring
The furan ring’s electron-rich nature facilitates electrophilic substitutions, such as nitration or halogenation, though specific conditions for this compound require further study.
| Reaction | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Nitration | H₂SO₄/HNO₃, 0–5°C | NO₂⁺ | 5-Nitro-furan derivative |
Note : Substituents on the furan (e.g., 2-chlorophenyl) direct electrophiles to the less hindered position.
Knoevenagel Condensation
The exocyclic methylene group (C=CH-) adjacent to the thiazolo-pyrimidine core may undergo condensation with aldehydes or ketones under basic conditions.
| Reaction | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Knoevenagel condensation | Piperidine, ethanol, reflux | Aromatic aldehydes | Extended π-conjugated derivatives |
Example : Reaction with furfural yields fused heterocycles via cyclization.
Ring-Opening of Thiazolo-Pyrimidine Core
Strong acids or bases may cleave the thiazolo-pyrimidine ring, generating linear intermediates for downstream reactions.
| Reaction | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Acidic ring-opening | HCl, reflux | H₂O | Thiazole and pyrimidine fragments |
Application : Fragments can recombine to form novel heterocycles.
Biological Implications of Reactivity
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of thiazolidinone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound discussed here is hypothesized to have similar mechanisms due to its structural characteristics.
Case Study: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolo-pyrimidine derivatives for their cytotoxicity against breast cancer cells. The results indicated that modifications in the substituents significantly influenced the anticancer activity, suggesting that the compound could be a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Compounds with similar structures have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Case Study: COX Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that thiazolo-pyrimidine derivatives could serve as COX inhibitors, providing a foundation for developing new anti-inflammatory drugs . This aligns with the properties of methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate as a potential therapeutic agent for treating inflammatory diseases.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the furan ring.
- Methylene bridge formation.
- Introduction of the thiazolo-pyrimidine moiety.
These steps are crucial for ensuring high yields and purity of the final product.
Table: Synthetic Steps and Yields
Mechanism of Action
The mechanism of action of Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of bacterial enzymes, leading to antibacterial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include derivatives with variations in the benzylidene substituent, ester groups, and aromatic substitutions. Below is a comparative analysis:
Physicochemical Properties
- Melting Points: Target Compound: Expected MP range: 210–250°C (inferred from analogs with similar substituents) . 4-Cyanobenzylidene derivative (11b): MP 213–215°C . 2,4,6-Trimethoxybenzylidene derivative: MP 427–428 K (154–155°C) .
- Spectral Data :
- IR : The target compound’s carbonyl (C=O) stretches are expected at ~1,700–1,750 cm⁻¹, similar to analogs . The methylthio group may show C-S stretches at ~600–700 cm⁻¹.
- NMR : The 2-chlorophenylfuran substituent would produce distinct aromatic signals at δ 6.5–8.0 ppm, while the methylthio group’s SCH3 may appear as a singlet at δ 2.1–2.5 ppm .
Bioactivity Considerations
- Methylthio vs. Cyano/Methoxy: The SCH3 group in the target compound likely improves metabolic stability and membrane penetration compared to polar groups like CN or OCH3 .
- Chlorophenylfuran vs. Trimethoxybenzylidene : The former may enhance π-π stacking in biological targets, while the latter’s methoxy groups could participate in hydrogen bonding .
Biological Activity
Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have been reported to exhibit significant antitumor properties. For instance, compounds in this class have shown high cytotoxicity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound of interest demonstrates promising results in inhibiting tumor growth while exhibiting low toxicity to normal cells .
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess notable antimicrobial properties. They have been tested against a range of bacterial strains and have shown varying degrees of effectiveness. For example, certain derivatives demonstrated moderate antibacterial activity comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Selected Compounds
Other Biological Activities
In addition to antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines have been investigated for their anti-inflammatory and analgesic properties. Studies have shown that these compounds can inhibit inflammatory pathways and reduce pain in various models . Furthermore, some derivatives exhibit antioxidant activity, providing potential benefits in oxidative stress-related conditions .
Case Study 1: Cytotoxicity Analysis
A study focused on the synthesis and evaluation of various thiazolo[3,2-a]pyrimidine derivatives highlighted the compound's effectiveness against the M-HeLa cell line. The results indicated that structural modifications significantly influenced cytotoxicity levels. The compound demonstrated an IC50 value significantly lower than that of the reference drug Sorafenib, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their antimicrobial properties against multi-drug resistant bacterial strains. The study found that specific modifications increased the compounds' efficacy against resistant strains of E. coli and S. aureus. This highlights the importance of structural optimization in enhancing biological activity .
Q & A
Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?
The synthesis typically involves refluxing precursors (e.g., substituted pyrimidines, aldehydes, and thiol derivatives) in acetic acid/acetic anhydride with sodium acetate as a catalyst. For example, similar compounds are synthesized by reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and substituted benzaldehydes under acidic conditions, yielding products after recrystallization (78% yield) . Key variables include reaction time (8–10 hours), solvent choice (ethyl acetate/ethanol for crystallization), and temperature control to avoid decomposition.
Q. Which spectroscopic methods are critical for characterizing this compound’s structure?
Essential techniques include:
- X-ray crystallography to resolve molecular conformation (e.g., dihedral angles between fused rings, such as 80.94° between thiazolopyrimidine and benzene rings) .
- NMR spectroscopy to confirm substituent positions and stereochemistry (e.g., Z/E configuration of the methylene group).
- IR spectroscopy to identify functional groups like carbonyl (C=O) and thioether (C-S) bonds .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Solubility is evaluated in solvents of varying polarity (e.g., DMSO, ethanol, water mixtures). Stability studies involve HPLC or LC-MS to monitor degradation under stress conditions (pH, temperature, light). For example, recrystallization from ethyl acetate/ethanol (3:2) optimizes crystal stability .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity while minimizing side reactions?
Advanced strategies include:
- Design of Experiments (DoE) to statistically model variables (e.g., catalyst concentration, reaction time). For instance, flow-chemistry systems enable precise control of oxidation steps and reduce byproducts .
- Microwave-assisted synthesis to accelerate reaction kinetics and enhance selectivity.
- Green chemistry approaches , such as replacing acetic anhydride with biodegradable solvents .
Q. What computational methods validate experimental structural data when contradictions arise?
Discrepancies between spectral data and crystallography results can be resolved using:
Q. How do substituents (e.g., 2-chlorophenyl, methylthio groups) influence pharmacological activity?
Structure-activity relationship (SAR) studies compare analogs with modified substituents:
- Electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity, potentially increasing antimicrobial activity.
- Methylthio groups improve lipophilicity, affecting membrane permeability in cellular assays .
- Crystallographic data reveal how substituent bulkiness impacts intermolecular interactions (e.g., C–H···O hydrogen bonding in crystal packing) .
Q. What experimental designs address contradictions in biological activity data across studies?
Methodological solutions include:
- Dose-response assays to establish activity thresholds and mitigate false positives/negatives.
- Orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm mechanisms.
- Meta-analysis of published data to identify confounding variables (e.g., solvent effects on compound aggregation) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Structural Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
